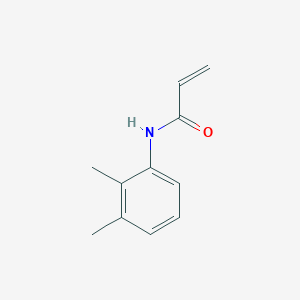

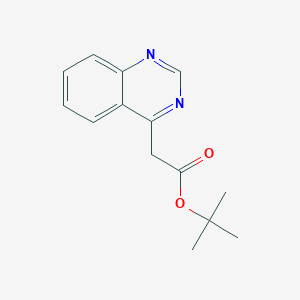

![molecular formula C10H12N2O2S B2501660 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one CAS No. 2097926-03-7](/img/structure/B2501660.png)

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic methods . The specific molecular structure of “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” is not available in the literature I have access to.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring . The specific chemical reactions of “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.

Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can be determined using various analytical techniques . The specific physical and chemical properties of “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.

科学的研究の応用

Corrosion Inhibition in Acidic Environments

BOPP has been investigated as a carbon steel corrosion inhibitor in a 1-M HCl medium. The study employed several techniques, including potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX). The outcomes revealed that BOPP significantly hindered corrosion of carbon steel, with inhibition efficiency reaching 95.7% at 10^(-3) M and 303 K. The compound’s mixed-type nature was confirmed through PDP curves, and it adhered to the Langmuir adsorption model on the steel surface. Additionally, BOPP enhanced the hydrophobicity of the steel surface .

Pharmacological Applications

Although not widely explored, pyridazinone derivatives have shown pharmacological potential. BOPP’s structural features may contribute to its bioactivity. Further studies are needed to elucidate its effects on biological systems, including potential antiplatelet, antiulcer, or other anticipated activities .

Quantum Chemical Modeling

Theoretical investigations using density functional theory (DFT) and molecular dynamics simulation (MDs) have explored BOPP’s reactivity and adsorption process. These computational methods help identify the most reactive sites within the pyridazinone molecule and predict its behavior in various environments .

Complex Formation with Iron

UV–Visible spectra modifications suggest the formation of a complex between BOPP and iron in the HCl medium. Understanding these interactions can provide insights into potential applications in coordination chemistry or catalysis .

Material Science and Surface Modification

BOPP’s chemisorption on the carbon steel surface enhances hydrophobicity and alters surface properties. Researchers have explored its potential as a surface modifier or protective coating in material science applications .

Synthetic Chemistry and Derivatives

BOPP serves as a valuable building block for synthetic chemistry. Researchers can explore its derivatives by modifying the benzyl, phenyl, or fluorophenyl moieties. These derivatives may exhibit distinct properties or enhanced activities .

作用機序

Target of Action

Pyridazinone derivatives have been shown to interact with a range of biological targets . For example, some pyridazinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes , which play a key role in the inflammatory response.

Mode of Action

The interaction of pyridazinone derivatives with their targets can result in a variety of effects. For instance, by inhibiting COX enzymes, these compounds can block the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can affect multiple biochemical pathways. This can lead to a decrease in inflammation and pain, among other effects .

Pharmacokinetics

The ADME properties of pyridazinone derivatives can vary widely depending on the specific compound. Some pyridazinone derivatives have been reported to have high oral bioavailability .

Result of Action

The molecular and cellular effects of pyridazinone derivatives can include reduced inflammation and pain, due to their inhibition of prostaglandin production .

Action Environment

The action, efficacy, and stability of pyridazinone derivatives can be influenced by various environmental factors. For example, the performance of a pyridazinone derivative as a corrosion inhibitor was found to improve with increasing compound concentration, but decrease somewhat with increasing temperature .

Safety and Hazards

将来の方向性

The future directions for research on pyridazinone derivatives could include the design and synthesis of new compounds with potential pharmacological activities, as well as further investigation into their mechanisms of action . The specific future directions for “2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one” are not available in the literature I have access to.

特性

IUPAC Name |

2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIHPMQVRCCLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C=C2CSCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

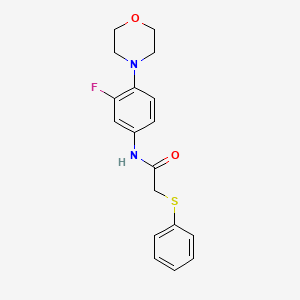

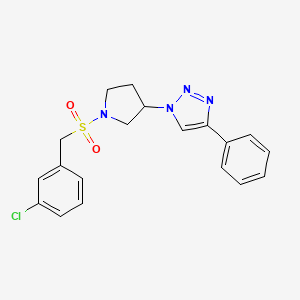

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

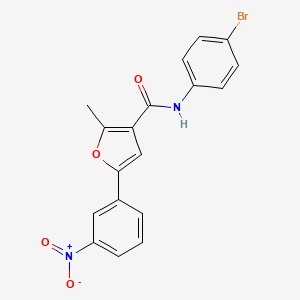

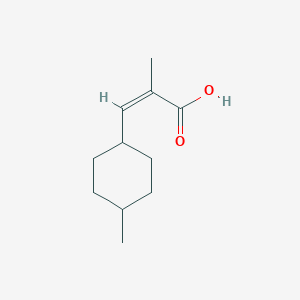

![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

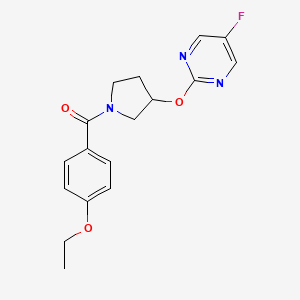

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)

![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)